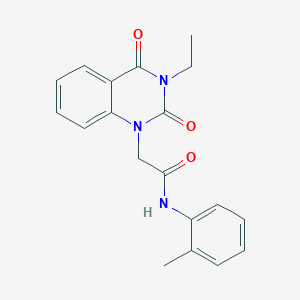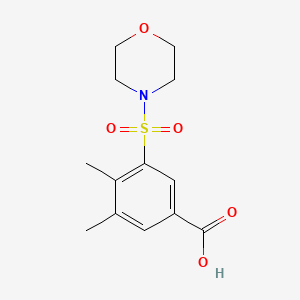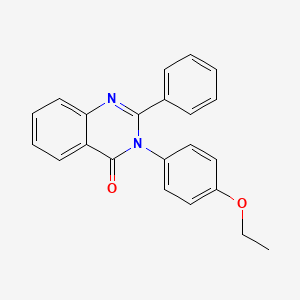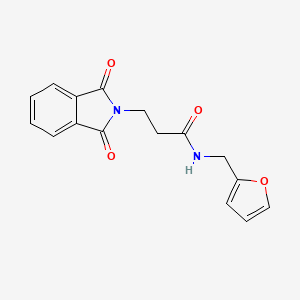![molecular formula C16H18Cl2N2O4 B5553926 8-[(2,4-dichlorophenoxy)acetyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5553926.png)
8-[(2,4-dichlorophenoxy)acetyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[(2,4-dichlorophenoxy)acetyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a useful research compound. Its molecular formula is C16H18Cl2N2O4 and its molecular weight is 373.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.0643624 g/mol and the complexity rating of the compound is 497. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Environmental Impacts and Degradation
Chlorophenols, such as those related to the specified compound, have been recognized for their environmental persistence and potential to form more toxic dioxins during processes like Municipal Solid Waste Incineration (MSWI). Studies such as Peng et al. (2016) have explored chlorophenols' roles as precursors to dioxins in thermal processes, including MSWI. This research highlights the need for understanding chlorophenol degradation pathways and their environmental fate to mitigate dioxin formation, a significant concern due to dioxins' toxicological profiles (Peng et al., 2016).
Mechanisms of Toxicity and Health Impacts
The toxic effects of chlorophenol derivatives, including potential dioxin formation, have been a subject of extensive study. Research has delineated mechanisms of toxicity, including oxidative stress, enzyme inhibition, and endocrine disruption. For instance, the review by Dinis-Oliveira et al. (2008) on paraquat poisonings, while not directly related to chlorophenols, sheds light on the type of cellular damage and oxidative stress mechanisms that may also be relevant to chlorophenol derivatives, suggesting areas for future research on their toxicological effects (Dinis-Oliveira et al., 2008).
Biodegradation and Environmental Remediation
Given the environmental persistence of chlorophenol compounds, studies have also focused on biodegradation as a method for remediation. The review by Magnoli et al. (2020) on 2,4-D herbicides, for example, emphasizes the role of microorganisms in degrading such compounds, highlighting the significance of bioremediation strategies in managing the environmental impacts of chlorophenol derivatives (Magnoli et al., 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
8-[2-(2,4-dichlorophenoxy)acetyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N2O4/c1-19-10-16(24-15(19)22)4-6-20(7-5-16)14(21)9-23-13-3-2-11(17)8-12(13)18/h2-3,8H,4-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUDQUIJMNTQQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCN(CC2)C(=O)COC3=C(C=C(C=C3)Cl)Cl)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-5-propyl-1H-pyrazole-3-carboxamide](/img/structure/B5553848.png)
![2-{2-[(TERT-BUTYLAMINO)METHYL]-1H-PYRROL-1-YL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL CYANIDE](/img/structure/B5553851.png)


![2-methoxy-4-[2-(phenoxyacetyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B5553874.png)
![4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5553885.png)
![N-(3-chloro-4-methylphenyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5553889.png)
![5-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-N-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide dihydrochloride](/img/structure/B5553901.png)

![2-{[(2-nitrophenyl)sulfonyl]amino}ethyl methylcarbamate](/img/structure/B5553911.png)

![[(3R,4R)-3-hydroxy-4-methyl-3-propan-2-ylpyrrolidin-1-yl]-(2-methyl-1,3-benzoxazol-6-yl)methanone](/img/structure/B5553916.png)
![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-[(1-methyl-1H-pyrazol-3-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5553930.png)

